molecular formula C17H13ClN4S B13372437 N-(4-chlorophenyl)-10,12-dimethyl-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine

N-(4-chlorophenyl)-10,12-dimethyl-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine

Cat. No.: B13372437
M. Wt: 340.8 g/mol
InChI Key: RILKOYXJGYILMY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-10,12-dimethyl-8-thia-3,5,13-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-10,12-dimethyl-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine typically involves a multi-step process. One common method includes the reaction of 4-chloroaniline with a series of reagents to form the desired tricyclic structure. The reaction conditions often require the use of solvents such as toluene and bases like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-10,12-dimethyl-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Chlorine, bromine, nitric acid

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce halogen or nitro groups to the aromatic ring.

Scientific Research Applications

N-(4-chlorophenyl)-10,12-dimethyl-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-10,12-dimethyl-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
  • N-(4-chlorophenyl)-1-{8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide

Uniqueness

N-(4-chlorophenyl)-10,12-dimethyl-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine stands out due to its specific substitution pattern and the presence of a chlorine atom on the phenyl ring.

Properties

Molecular Formula

C17H13ClN4S

Molecular Weight

340.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-10,12-dimethyl-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine

InChI

InChI=1S/C17H13ClN4S/c1-9-7-10(2)21-14-13-16(23-15(9)14)17(20-8-19-13)22-12-5-3-11(18)4-6-12/h3-8H,1-2H3,(H,19,20,22)

InChI Key

RILKOYXJGYILMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1SC3=C2N=CN=C3NC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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